molecular formula C7H9BrN2 B12986563 2-(Bromomethyl)-4,6-dimethylpyrimidine

2-(Bromomethyl)-4,6-dimethylpyrimidine

Cat. No.: B12986563
M. Wt: 201.06 g/mol
InChI Key: DIQGQGABRRCAEO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C7H9BrN2. This compound is characterized by a pyrimidine ring substituted with bromomethyl and dimethyl groups. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,6-dimethylpyrimidine typically involves the bromination of 4,6-dimethylpyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and controlled reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,6-dimethylpyrimidine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-4,6-dimethylpyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic properties and reactivity compared to other bromomethyl compounds. Its ability to undergo selective nucleophilic substitution and its applications in various fields highlight its versatility and importance in chemical research .

Properties

IUPAC Name

2-(bromomethyl)-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-3-6(2)10-7(4-8)9-5/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQGQGABRRCAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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